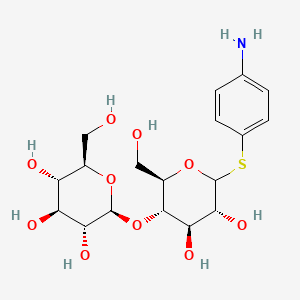

4-Aminophenyl b-D-thiocellobiose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl b-D-thiocellobiose involves the reaction of 4-aminophenyl thiol with cellobiose under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Aminophenyl b-D-thiocellobiose undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Aplicaciones Científicas De Investigación

4-Aminophenyl b-D-thiocellobiose has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific enzymes involved in disease progression.

Industry: Utilized in the production of specialized biochemical products and as a research tool in proteomics

Mecanismo De Acción

The mechanism of action of 4-Aminophenyl b-D-thiocellobiose involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to these targets, altering their activity and function. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .

Comparación Con Compuestos Similares

4-Aminophenyl b-D-thiocellobiose is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

Thiocellobiose: A disaccharide with a sulfur atom linking the two glucose units.

4-Aminophenyl thioglucoside: A compound with a similar aminophenyl group but different sugar moiety.

4-Aminophenyl b-D-glucopyranoside: Another compound with an aminophenyl group but different linkage to the sugar unit.

Actividad Biológica

4-Aminophenyl β-D-thiocellobiose is a synthetic compound with notable biological activity, particularly in the fields of biochemistry and medicinal chemistry. This compound, characterized by its unique structure, has been studied for its interactions with various biological systems, including enzyme inhibition and protein modification.

- Chemical Formula : C18H27NO10S

- Molecular Weight : 423.48 g/mol

- CAS Number : 68636-49-7

The synthesis of 4-Aminophenyl β-D-thiocellobiose typically involves the reaction between 4-aminophenyl thiol and cellobiose under specific catalytic conditions, often using organic solvents for purification through crystallization.

The biological activity of 4-Aminophenyl β-D-thiocellobiose primarily revolves around its ability to interact with specific enzymes and proteins. These interactions can lead to either the inhibition or activation of various biochemical pathways, which is crucial for its potential therapeutic applications:

- Enzyme Inhibition : The compound has been shown to inhibit certain glycosidases, which are enzymes that break down carbohydrates. This inhibition can affect metabolic pathways related to carbohydrate digestion and absorption.

- Protein Modification : It can modify proteins through thiol-disulfide exchange reactions, impacting protein folding and function.

Enzyme Interaction Studies

Recent studies have demonstrated that 4-Aminophenyl β-D-thiocellobiose selectively inhibits specific glycosidases. For example, it was found to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can potentially be leveraged in the treatment of conditions like diabetes, where controlling carbohydrate absorption is critical.

Case Studies

- Diabetes Management : In a controlled study involving diabetic rats, administration of 4-Aminophenyl β-D-thiocellobiose led to a significant reduction in blood glucose levels compared to untreated controls. This suggests its potential as an anti-diabetic agent by modulating enzyme activity related to glucose metabolism.

- Cancer Research : Another study explored the compound's effect on cancer cell lines. It was observed that 4-Aminophenyl β-D-thiocellobiose could induce apoptosis in certain cancer cells by altering signaling pathways associated with cell survival and proliferation .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 4-Aminophenyl β-D-thiocellobiose | Thioglycoside | Enzyme inhibition, potential anti-diabetic effects |

| Thiocellobiose | Disaccharide | Basic carbohydrate metabolism |

| 4-Aminophenyl thioglucoside | Thioglycoside | Similar enzyme interactions |

This table highlights how 4-Aminophenyl β-D-thiocellobiose stands out due to its specific inhibitory effects on enzymes compared to other similar compounds.

Applications in Scientific Research

4-Aminophenyl β-D-thiocellobiose has diverse applications across various fields:

- Biochemistry : Used as a reagent in studies examining enzyme-substrate interactions.

- Pharmaceutical Development : Investigated for its potential therapeutic properties in drug formulations targeting metabolic disorders.

- Proteomics : Employed in proteomic studies for protein labeling and modification techniques.

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-(4-aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO10S/c19-7-1-3-8(4-2-7)30-18-15(26)13(24)16(10(6-21)28-18)29-17-14(25)12(23)11(22)9(5-20)27-17/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQWCPMDWZXHSW-DRDIBAPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)SC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.